molecular formula C7H16N4O2S B3048652 4-(Azetidin-3-yl)piperazine-1-sulfonamide CAS No. 178312-21-5

4-(Azetidin-3-yl)piperazine-1-sulfonamide

Cat. No. B3048652
CAS RN: 178312-21-5
M. Wt: 220.3 g/mol
InChI Key: PBXGEUXBRVFCGT-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C7H16N4O2S and a molecular weight of 220.3 g/mol . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Azetidin-3-yl)piperazine-1-sulfonamide are not fully detailed in the search results. The molecular weight is 220.3 g/mol . Other properties such as melting point, boiling point, flash point, density, water solubility, index of refraction, PSA, LogP, and vapour pressure are not specified .

Scientific Research Applications

Sulfonamide Inhibitors: Therapeutic Potentials

Sulfonamide compounds, including structures such as 4-(Azetidin-3-yl)piperazine-1-sulfonamide, play a significant role in medicinal chemistry due to their antibacterial properties and applications beyond, such as in the treatment of cancer, glaucoma, inflammation, and even dandruff. These compounds are part of a broader class of synthetic bacteriostatic antibiotics known as sulfa drugs, which were predominant before the advent of penicillin. Their versatility extends to various clinical uses, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Innovations in sulfonamide inhibitors have seen their application in targeting diseases like HIV, cancer, and Alzheimer’s, showcasing their enduring relevance and potential in drug discovery and development (Gulcin & Taslimi, 2018).

Piperazine Derivatives: Expanding Therapeutic Horizons

Piperazine derivatives, part of the chemical structure of 4-(Azetidin-3-yl)piperazine-1-sulfonamide, are pivotal in designing drugs with a wide range of therapeutic applications. These derivatives are found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The flexibility of the piperazine nucleus, when modified, can significantly alter the medicinal potential of the resulting molecules, making it a key focus in pharmaceutical research for developing new treatments for various diseases (Rathi et al., 2016).

Sulfur (SVI)-Containing Motifs: Diverse Therapeutic Applications

The diversity and structural flexibility of sulfur (SVI)-containing motifs, including sulfonamides, have facilitated the development of new therapeutic agents with less toxicity and higher activity. The pharmaceutical significance of these compounds is evident in their wide range of applications, from antimicrobial and anti-inflammatory to antiviral, anticonvulsant, antidiabetic, and anticancer agents. This highlights the importance of sulfonamide-based compounds in addressing various health challenges and diseases (Zhao et al., 2018).

Future Directions

While specific future directions for 4-(Azetidin-3-yl)piperazine-1-sulfonamide are not available, research into piperazine derivatives is ongoing due to their wide range of biological and pharmaceutical activities . For example, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

4-(azetidin-3-yl)piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2S/c8-14(12,13)11-3-1-10(2-4-11)7-5-9-6-7/h7,9H,1-6H2,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXGEUXBRVFCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CNC2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611322
Record name 4-(Azetidin-3-yl)piperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yl)piperazine-1-sulfonamide

CAS RN

178312-21-5
Record name 4-(Azetidin-3-yl)piperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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